molecular formula C17H18N2O3 B2497750 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea CAS No. 1421477-59-9

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

Cat. No.: B2497750
CAS No.: 1421477-59-9
M. Wt: 298.342
InChI Key: YMZFBZDVFMTMHA-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9) is a synthetic organic compound with a molecular formula of C17H18N2O3 and a molecular weight of 298.34 g/mol . This urea derivative is characterized by a 2,3-dihydrobenzofuran core, a heterocyclic system that provides molecular rigidity and can enhance binding affinity to biological targets . The structure is completed by a 2-hydroxyethyl linker and a terminal phenylurea moiety . In scientific research, compounds featuring the benzofuran scaffold are of significant interest due to their diverse biological activities . Specifically, structurally related dihydrobenzofuran derivatives have demonstrated promising antitumor activities in vitro against various cancer cell lines, suggesting potential applications in medicinal chemistry and oncology research . The presence of the urea functional group, a known privileged structure in medicinal chemistry, further contributes to the compound's potential for interacting with enzymes and receptors . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFBZDVFMTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via alkylation reactions, often using ethylene oxide or similar reagents.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the hydroxyethyl-benzofuran intermediate with phenyl isocyanate to form the phenylurea structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzofuran ring or the phenylurea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the phenylurea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or phenylurea derivatives.

Scientific Research Applications

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The benzofuran ring and phenylurea moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Potential: Siduron’s herbicidal activity suggests that phenylurea derivatives with optimized substituents (e.g., dihydrobenzofuran for enhanced target binding) could yield next-generation herbicides .
  • Pharmaceutical Applications: Darifenacin’s success as a muscarinic antagonist demonstrates the therapeutic relevance of dihydrobenzofuran-containing molecules. The target compound’s urea group may offer novel interactions with enzymes or receptors, warranting pharmacological profiling .
  • Antifungal and Anti-Inflammatory Activity : Structural parallels with fungal and plant-derived compounds () suggest unexplored bioactivity. Further studies should evaluate the target compound against microbial or inflammatory targets .

Notes

  • The target compound’s activity remains speculative without direct evidence.
  • Limitations : The evidence lacks data on the target compound’s synthesis, stability, or biological testing. Comparative analyses rely on extrapolation from analogs.
  • Future Directions : Priority should be given to synthesizing the compound, determining its molecular formula (e.g., via high-resolution mass spectrometry), and screening it against agricultural and biomedical targets.

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, with a molecular weight of approximately 362.43 g/mol. The compound features a benzofuran moiety that is known for various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that compounds containing the benzofuran structure often exhibit significant biological activities, particularly in the modulation of inflammatory pathways. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. The specific mechanism by which this compound operates remains to be fully elucidated but may involve similar pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For example:

  • A derivative with a similar structure inhibited leukotriene synthesis in human polymorphonuclear leukocytes with an IC50 value of 0.4 µM .
  • Another study demonstrated that related benzofuran compounds reduced vascular permeability and inflammation in animal models .

Analgesic Properties

The analgesic effects of benzofuran derivatives have also been documented:

  • In vivo studies showed that certain derivatives significantly reduced pain responses in nociceptive models while exhibiting minimal ulcerogenic effects compared to traditional NSAIDs .

Case Studies

A notable case study involved the evaluation of a similar compound's anti-inflammatory properties in mice. The study found that the compound significantly reduced inflammation induced by arachidonic acid, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Data Table: Biological Activity Comparison

Compound NameStructureAnti-inflammatory IC50 (µM)Analgesic EffectReference
This compoundStructureTBDTBD
L-651896Structure0.4Significant
1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thioureaTBDTBDMinimal ulcerogenic effects

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